2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method involves the condensation of 2-aminothiazole with glycidol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
- 2-Amino-3-(1H-indol-3-yl)propan-1-ol
- (1S,2S)-1-Amino-1-(1,3-thiazol-2-yl)propan-2-ol
Uniqueness
2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-5(4-9)3-6-8-1-2-10-6/h1-2,5,9H,3-4,7H2 |
InChI Key |
SVEUUZCWYGJFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(CO)N |
Origin of Product |
United States |
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